molecular formula C14H13FOS B6374341 4-(4-Ethylthiophenyl)-3-fluorophenol CAS No. 1261984-67-1

4-(4-Ethylthiophenyl)-3-fluorophenol

Cat. No.: B6374341
CAS No.: 1261984-67-1
M. Wt: 248.32 g/mol
InChI Key: SNOHPLHXBFVFIF-UHFFFAOYSA-N
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Description

4-(4-Ethylthiophenyl)-3-fluorophenol is a fluorinated phenolic compound characterized by a 3-fluorophenol core substituted with a 4-ethylthiophenyl group at the para position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the ethylthio (-S-C₂H₅) moiety and electronic effects from the fluorine atom.

Properties

IUPAC Name

4-(4-ethylsulfanylphenyl)-3-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FOS/c1-2-17-12-6-3-10(4-7-12)13-8-5-11(16)9-14(13)15/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOHPLHXBFVFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-67-1
Record name [1,1′-Biphenyl]-4-ol, 4′-(ethylthio)-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261984-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylthiophenyl)-3-fluorophenol can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and yield, making the process more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylthiophenyl)-3-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the ethylthio group.

    De-fluorinated Compounds: Formed from the reduction of the fluorine atom.

    Substituted Phenols: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-(4-Ethylthiophenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural and Functional Group Variations

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol
  • Structure : Features a chloro (-Cl) and methoxy (-OCH₃) substituent instead of ethylthio.
  • Compared to the ethylthio group, the methoxy group reduces lipophilicity but enhances hydrogen-bonding capacity .
4-[(4-Chlorophenyl)diazenyl]-3-fluorophenol (A-3F)
  • Structure : Incorporates a diazenyl (-N=N-) linker to a chlorophenyl group.
  • Properties : The diazenyl group introduces conjugation, shifting UV-Vis absorption spectra. A-3F exhibits a high melting point (171–173°C) due to intermolecular hydrogen bonding from the hydroxyl group and π-π stacking .
3-Fluorophenol and 4-Fluorophenol
  • Structure : Simpler analogs lacking the ethylthiophenyl substituent.
  • Properties: 3-Fluorophenol: Boiling point 178°C; higher acidity (pKa ~8.3) due to ortho-fluorine destabilizing the phenoxide ion. 4-Fluorophenol: Melting point 44–49°C; lower acidity (pKa ~9.9) compared to 3-fluorophenol .
4-(5-(3-(2,4-Dichlorophenoxy)propyl)-1,3,4-oxadiazol-2-yl)-3-fluorophenol (Compound 41)
  • Structure: Contains an oxadiazole ring and dichlorophenoxy chain.
  • The dichlorophenoxy group increases molecular weight (MW 379.2 g/mol) and lipophilicity, favoring membrane penetration .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Lipophilicity (LogP)*
4-(4-Ethylthiophenyl)-3-fluorophenol ~248.3 Not reported -OH, -F, -S-C₂H₅ High (~3.5)
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol 260.7 Not reported -OH, -F, -Cl, -OCH₃ Moderate (~2.8)
A-3F 250.7 171–173 -OH, -F, -N=N-, -Cl Moderate (~2.6)
3-Fluorophenol 112.1 107–109 (A-3CH₃) -OH, -F Low (~1.2)
Compound 41 379.2 Not reported -OH, -F, oxadiazole, -Cl High (~4.1)

*Estimated using fragment-based methods (e.g., Crippen’s method).

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